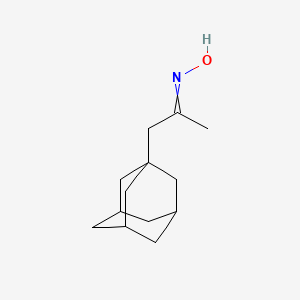

1-Adamantyl-2-propanone oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Adamantyl-2-propanone oxime is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis and Derivatization

1-Adamantyl-2-propanone oxime undergoes hydrolysis under acidic or basic conditions to regenerate the parent ketone. Analogous adamantyl oximes exhibit:

-

Acidic hydrolysis : Conversion to ketones via cleavage of the C=N bond .

-

Amide formation : Ritter reactions trap carbocations with nitriles, forming acetamides (e.g., 121 in Scheme 30 of ), which hydrolyze to amines .

-

Oxidative hydrolysis : Jones reagent (CrO₃/H₂SO₄) oxidizes alcohols to ketones or carboxylic acids .

Substitution Reactions

Halogenation and nucleophilic substitutions are common for adamantyl oximes:

-

Halogenation : Reaction with PCl₃/PCl₅ or PBr₃/PBr₅ yields 1,2-dihalogenated adamantanes (e.g., 126 , 129 ), often accompanied by elimination products .

-

Nucleophilic attack : Carbocations generated from oximes react with nucleophiles (e.g., iodide, acetonitrile) to form substituted derivatives .

Oxidation and Rearrangement

Adamantyl oximes participate in complex rearrangements and oxidative pathways:

-

Wagner–Meerwein rearrangements : Acid-promoted strain release generates bridged carbocations (e.g., 117 ), which stabilize via hyperconjugation and delocalization .

-

Meinwald rearrangements : Formation of carbaldehydes or ketones from oxirane intermediates .

Metal-Involving Reactions

Oximes, including adamantyl derivatives, engage in metal-catalyzed transformations:

-

Gold(I) catalysis : Activation of alkenes for nucleophilic attack by oxime oxygen, forming O-allyl oximes .

-

Copper(I) catalysis : Oxime participation in Ullmann-type coupling reactions with aryl halides .

Biological and Chemical Significance

While specific data for this compound is limited, related adamantyl oximes exhibit:

常见问题

Q. What are the standard synthetic routes for 1-Adamantyl-2-propanone oxime, and what experimental parameters critically influence yield?

Basic Research Question

The synthesis typically begins with adamantane derivatives (e.g., 2-adamantanone) as starting materials. Key steps include bromination, Grignard reagent formation, and subsequent oxime formation via hydroxylamine hydrochloride. Critical parameters include:

- Temperature control : Grignard reactions require anhydrous conditions and low temperatures (−10°C to 0°C) to avoid side reactions .

- Solvent selection : Ethers (THF, diethyl ether) optimize nucleophilic addition, while polar aprotic solvents (DMF) aid oxime formation.

- Stoichiometry : Excess hydroxylamine (1.2–1.5 equivalents) ensures complete ketone-to-oxime conversion .

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Advanced Research Question

Chiral resolution methods include:

- Chiral auxiliaries : Use (R)- or (S)-configured precursors during Grignard addition to control stereochemistry .

- Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) resolves enantiomers. Validate purity via optical rotation and ¹H NMR coupling constants .

- Kinetic resolution : Enzymatic catalysts (lipases) selectively hydrolyze one enantiomer, though substrate compatibility must be tested .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

Basic Research Question

- ¹H/¹³C NMR : The adamantyl group’s rigid structure produces distinct upfield shifts (δ 1.6–2.1 ppm for adamantyl protons). Oxime protons (N–OH) appear as broad singlets (δ 9–11 ppm) .

- IR spectroscopy : Confirm oxime formation via C=N stretch (~1640 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

Advanced Consideration : Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. How does the adamantyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The adamantyl group’s steric bulk hinders SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways. Methodology:

- Kinetic studies : Compare reaction rates with non-bulky analogs (e.g., cyclohexyl derivatives) under identical conditions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries and activation energies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR models : Corporate Hammett constants and logP values to predict bioavailability and toxicity .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Advanced Research Question

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare means across concentration groups (p < 0.05 significance threshold) .

Q. How should researchers report synthetic yields and characterization data to ensure reproducibility?

Basic Research Question

- MIAME standards : Document solvent purity, reaction times, and purification methods (e.g., column chromatography gradients) .

- Supplementary data : Include raw NMR spectra (FID files) and HPLC chromatograms in public repositories .

Q. What mechanistic studies elucidate the oxidative degradation pathways of this compound?

Advanced Research Question

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during hydrolysis .

- LC-MS/MS : Identify degradation products (e.g., adamantyl carboxylic acids) and propose fragmentation pathways .

Q. How does the compound’s logP value influence its application in membrane permeability assays?

Basic Research Question

属性

分子式 |

C13H21NO |

|---|---|

分子量 |

207.31 g/mol |

IUPAC 名称 |

N-[1-(1-adamantyl)propan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C13H21NO/c1-9(14-15)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12,15H,2-8H2,1H3 |

InChI 键 |

SQUGMPZYVBNHMQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=NO)CC12CC3CC(C1)CC(C3)C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。